molecular formula C10H13NO3 B8519151 Methyl 4-(aminomethyl)-3-methoxybenzoate

Methyl 4-(aminomethyl)-3-methoxybenzoate

Cat. No.: B8519151
M. Wt: 195.21 g/mol
InChI Key: NNOBUPILNNMONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-3-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-Aminomethyl-3-methoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Another method involves the use of diazomethane for the methylation of 4-Aminomethyl-3-methoxy-benzoic acid. Diazomethane is a highly reactive methylating agent that can convert carboxylic acids to their corresponding methyl esters under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-3-methoxybenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, where it undergoes enzymatic transformations. The amino and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid methyl ester: Similar structure but lacks the methoxy group.

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the amino group.

    4-Aminomethylbenzoic acid: Similar structure but lacks the methoxy group and is not esterified.

Uniqueness

Methyl 4-(aminomethyl)-3-methoxybenzoate is unique due to the presence of both amino and methoxy groups on the aromatic ring, as well as the esterified carboxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(aminomethyl)-3-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

NNOBUPILNNMONK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenate a mixture of 4-azidomethyl-3-methoxy-benzoic acid methyl ester (4.1 g, 18.5 mmol) and palladium on carbon (4.9 g, 4.63 mmol) in ethanol (200 mL) under a hydrogen atmosphere at 345 KPa for 24 hrs at room temperature. Filter the reaction mixture through diatomaceous earth and concentrate the filtrate to provide the crude title compound (2.9 g, 14.9 mmol). MS (m/z): 196 (M+1). Use it as is in next step.
Name
4-azidomethyl-3-methoxy-benzoic acid methyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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